Cyclobutanecarbonyl chloride
Description
Historical Context and Evolution of Research on Cyclobutane (B1203170) Derivatives
The study of cyclobutane and its derivatives has a rich history dating back over a century. The parent compound, cyclobutane, was first synthesized in 1907. ru.nlnih.gov For a long period, cyclobutane derivatives were primarily of academic interest due to the inherent ring strain of the four-membered ring, which was thought to limit their stability and utility. researchgate.net Although cyclobutane rings are relatively rare in nature compared to five- and six-membered rings, they are present in a variety of natural products found in plants and marine organisms, which hinted at their potential biological significance. ru.nlnih.govopenmedicinalchemistryjournal.com
A significant turning point in the perception and application of these compounds occurred in the last four decades, as synthetic methodologies advanced. openmedicinalchemistryjournal.com Researchers developed a greater variety of methods for the regioselective and stereoselective synthesis of highly substituted cyclobutane carbocycles. researchgate.net This renewed interest was also fueled by the discovery of important biological activities associated with cyclobutane-containing molecules. For instance, the cyclobutane skeleton is a key structural feature in some antimicrobial natural products. ru.nlnih.gov Furthermore, the formation of cyclobutane pyrimidine (B1678525) dimers via [2+2] photodimerization upon UV irradiation of DNA is a crucial aspect of understanding DNA damage and its biological consequences. ru.nlnih.gov The introduction of cyclobutane rings into pharmacologically active compounds is a relatively more recent development, with inorganic-based cyclobutane drugs like carboplatin, used in cancer therapy, being an earlier example of their successful application in medicine. ru.nlnih.gov The increasing use of cyclobutanes in medicinal chemistry is driven by their ability to confer unique properties, such as influencing metabolic stability, directing pharmacophore groups, and providing conformational restriction. ru.nlnih.gov
Significance of Cyclobutanecarbonyl Chloride in Organic Synthesis and Beyond
This compound is a colorless to pale yellow liquid with a pungent odor, a characteristic typical of acyl chlorides. ontosight.aicymitquimica.com Its significance in organic synthesis stems primarily from the high reactivity of the acyl chloride group. ontosight.ai This functional group readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. ontosight.aicymitquimica.com This reactivity makes it an excellent reagent for introducing the cyclobutanecarbonyl moiety into other molecules.
The compound serves as a versatile intermediate for the preparation of a variety of cyclobutane derivatives. ontosight.ai For instance, it is used in the synthesis of cyclobutanecarboxamides, cyclobutanecarboxylic esters, and cyclobutyl ketones. ontosight.ai A notable application is in the synthesis of Cyclobutyl Methyl Ketone, which is achieved through the reaction of this compound with the magnesium salt of malonic ester. lookchem.com It can also be hydrogenated to produce cyclobutylcarboxaldehyde, another useful synthetic intermediate. prepchem.com
Beyond its role in creating other cyclobutane derivatives, this compound is a key building block in the synthesis of more complex and high-value molecules. ontosight.aiganeshremedies.com It is utilized in the production of active pharmaceutical ingredients (APIs) and specialty chemicals. ganeshremedies.com Its unique cyclobutyl group can impart desirable properties to target molecules, making it a valuable component in drug discovery and development. For example, it is a reactant in the synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a compound that serves as a building block for more complex molecules and has shown potential biological activity. The application of C–H functionalization logic has further expanded its utility, allowing for the synthesis of complex, multi-substituted cyclobutane-containing natural products. acs.org
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₇ClO | guidechem.comganeshremedies.com |
| CAS Number | 5006-22-4 | guidechem.comganeshremedies.com |
| Molecular Weight | 118.56 g/mol | ganeshremedies.compharmacompass.com |
| Appearance | Colorless to pale yellow liquid | ontosight.aichembk.com |
| Density | ~1.039 - 1.17 g/cm³ at 20-25°C | ontosight.aichembk.com |
| Boiling Point | 60 °C at 50 mmHg | chembk.com |
| Flash Point | 99 °F | chembk.com |
| Refractive Index | n20/D 1.455 | chembk.com |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane (B109758), chloroform, ethyl acetate), insoluble in water. | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMYCVMQSLLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198197 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-22-4 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Cyclobutanecarbonyl Chloride and Its Analogs
Classical Preparation Routes and Refinements
The traditional and most direct synthesis of cyclobutanecarbonyl chloride involves the chlorination of its parent carboxylic acid. This transformation is a cornerstone of organic synthesis, and various reagents have been developed to achieve this conversion efficiently.
The conversion of cyclobutanecarboxylic acid to this compound is most commonly achieved using inorganic acid chlorides. uark.eduacs.org The primary reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
Thionyl Chloride (SOCl₂): This is the most frequently used reagent for preparing acyl chlorides from carboxylic acids. acs.org The reaction between cyclobutanecarboxylic acid and thionyl chloride produces this compound, with the by-products being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are easily removed from the reaction mixture. nih.gov This simplifies the purification process. uark.edu The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride, which ultimately leads to the formation of a chlorosulfite intermediate that is subsequently attacked by a chloride ion. rsc.org
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent for this conversion and is known for being milder than thionyl chloride. It is often the reagent of choice when the substrate is sensitive to the harsher conditions of other chlorinating agents. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org The by-products, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, facilitating straightforward product isolation.
Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that reacts vigorously with carboxylic acids. nih.gov The reaction yields the desired acyl chloride and phosphorus oxychloride (POCl₃) as a liquid by-product, which must be separated from the product, often by fractional distillation. nih.gov Due to the more complex purification and harsher reaction conditions, it is less commonly used than thionyl chloride or oxalyl chloride for this specific transformation.
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing side reactions. Key factors include temperature, solvent, and the use of catalysts.
For the widely used thionyl chloride method, the reaction is often performed by refluxing cyclobutanecarboxylic acid with an excess of neat thionyl chloride. Temperatures are typically maintained in the range of 70–80°C for several hours. Purification is then achieved by distillation, often under reduced pressure, to isolate the final product.
When using oxalyl chloride, the reaction is generally run at lower temperatures, starting at 0°C and then warming to room temperature. The use of a catalytic amount of DMF is a critical optimization. DMF reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium intermediate, which is the true catalytic species that activates the carboxylic acid for chlorination. wikipedia.org Anhydrous solvents like dichloromethane (B109758) (DCM) or benzene (B151609) are commonly employed.
The table below summarizes typical conditions for these classical methods.
| Chlorinating Agent | Typical Conditions | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux (70-80°C), neat or in an inert solvent | None typically required | Gaseous by-products, widely available | Requires elevated temperatures |
| Oxalyl Chloride ((COCl)₂) | 0°C to room temperature in a solvent (e.g., DCM) | N,N-Dimethylformamide (DMF) | Mild conditions, gaseous by-products | More expensive than SOCl₂ |
| Phosphorus Pentachloride (PCl₅) | Cold to room temperature | None | Highly reactive | Solid reagent, liquid by-product (POCl₃) requires separation |
Radical-Mediated Synthesis Approaches
Radical chemistry offers powerful methods for the functionalization of saturated rings, including the synthesis of halogenated analogs of this compound. These approaches allow for the introduction of substituents directly onto the cyclobutane (B1203170) ring.
A key analog, 3-chlorothis compound, can be synthesized directly from this compound via a radical-mediated chlorination. This reaction introduces a chlorine atom onto the cyclobutane ring itself, a transformation not achievable by the classical methods discussed above. The reaction demonstrates regioselectivity, favoring chlorination at the C-3 position of the cyclobutane ring. This selectivity is attributed to a combination of steric and electronic effects, where the C-3 position is more accessible and electronically favored for radical abstraction compared to the C-2 position, which is adjacent to the electron-withdrawing carbonyl chloride group.
The generation of chlorine radicals is essential for initiating the C-H chlorination on the cyclobutane ring. This is typically achieved through two main methods:
UV Irradiation: The reaction can be initiated by irradiating a solution of this compound and molecular chlorine (Cl₂) with UV light. The UV energy promotes the homolytic cleavage of the Cl-Cl bond, generating the chlorine radicals needed to start the chain reaction.
Radical Initiators: Alternatively, a chemical radical initiator like azobisisobutyronitrile (AIBN) can be used. When heated, AIBN decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then abstract a chlorine atom from Cl₂ to generate the chlorine radical.
In a typical procedure, this compound is dissolved in an inert solvent such as carbon tetrachloride (CCl₄), and chlorine gas is bubbled through the solution while either irradiating with UV light or heating in the presence of AIBN. Yields for this radical chlorination typically range from 55–65%.
| Method | Initiation | Key Reagents | Product | Key Features |
|---|---|---|---|---|
| Radical Halogenation | UV Light or AIBN | This compound, Cl₂ | 3-chlorothis compound | Regioselective for the C-3 position |
Catalytic and Photoredox Strategies
Modern synthetic chemistry is increasingly moving towards catalytic and more sustainable methods. While classical methods are robust, research into catalytic and photoredox strategies for the synthesis and functionalization of cyclobutanes, including acyl chlorides, is an active area.
An example of an advanced catalytic process for acyl chloride formation involves the use of phosgene (B1210022) (COCl₂) with a catalyst. A patented industrial method describes the reaction of cyclobutanecarboxylic acid with phosgene in the presence of a catalytic adduct formed between phosgene and an N,N-disubstituted formamide. This approach offers high selectivity and yield and is suitable for continuous flow processes, which are advantageous for large-scale industrial synthesis due to enhanced safety and control.
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. uark.edu While direct photoredox-catalyzed conversion of cyclobutanecarboxylic acid to its acyl chloride is not yet a standard method, related transformations highlight its potential. For instance, photoredox catalysis can be used to generate acyl radicals from aldehydes or other precursors, which can then participate in various coupling reactions. organic-chemistry.org Furthermore, photoredox-mediated C-H functionalization of cyclobutane rings is a burgeoning field. acs.org These strategies, often involving dual catalysis systems (e.g., photoredox and nickel catalysis), can activate C-H bonds for arylation or alkylation, offering future pathways to complex cyclobutane analogs that would be difficult to access through traditional means. smolecule.com
Visible-Light Photoredox Cross-Coupling Reactions with Acyl Chlorides
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.govnih.gov This strategy has been successfully applied to reactions involving acyl chlorides, including this compound, by generating acyl radicals through a single-electron transfer (SET) process. nih.govthieme-connect.com These reactive intermediates can then participate in various cross-coupling reactions. nih.gov
A notable application is the synthesis of unsymmetrical ketones through the dual catalysis paradigm, which combines a photoredox catalyst with a transition-metal cross-coupling catalyst, typically nickel. nih.gov In this synergistic system, the photocatalyst, upon irradiation with visible light, initiates the formation of an acyl radical from the acyl chloride. Simultaneously, the nickel catalyst activates the coupling partner.
Research has demonstrated the successful coupling of this compound with potassium alkyltrifluoroborates and potassium alkoxymethyltrifluoroborates to produce the corresponding ketones in good to excellent yields. nih.govacs.org For instance, the reaction of this compound with potassium cyclohexyltrifluoroborate, facilitated by an iridium photocatalyst and a nickel catalyst, yielded the corresponding ketone in 79% yield. nih.govacs.org Similarly, its coupling with a potassium alkoxymethyltrifluoroborate afforded the desired α-alkoxyketone in 80% yield. acs.org These methods are valued for their operational simplicity, mild reaction conditions, and high functional group tolerance. nih.govacs.org
Synergistic Catalysis in Ketone Synthesis
Synergistic catalysis, where two distinct catalysts work in concert to activate both the nucleophile and the electrophile, has revolutionized the synthesis of complex molecules. nih.gov This approach has been particularly effective in the synthesis of ketones from acyl chlorides, overcoming the limitations of traditional methods. nih.gov
In the context of photoredox/nickel dual catalysis for ketone synthesis, the synergy between the iridium photocatalyst and the nickel cross-coupling catalyst is crucial. nih.gov The photocatalytic cycle generates an acyl radical from the acyl chloride, while the nickel catalyst facilitates the transmetalation and reductive elimination steps with a suitable coupling partner, such as an organotrifluoroborate. nih.govacs.org This dual activation strategy allows for the efficient formation of C-C bonds under conditions that are significantly milder than those required for classical organometallic additions to acyl chlorides. nih.gov
The scope of this methodology is broad, accommodating a variety of aliphatic and aromatic acyl chlorides. nih.gov this compound has been shown to be a competent substrate in these transformations, highlighting the method's utility for introducing the cyclobutylcarbonyl motif. nih.govacs.org
Below is a table summarizing the results of synergistic photoredox/nickel-catalyzed cross-coupling reactions involving this compound.
| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Potassium cyclohexyltrifluoroborate | Ir[dF(CF₃)ppy]₂(bpy)PF₆ / NiCl₂·dme / dtbbpy | Cyclobutyl(cyclohexyl)methanone | 79 | nih.gov, acs.org |
| Potassium benzyloxymethyltrifluoroborate | Ir[dF(CF₃)ppy]₂(bpy)PF₆ / NiCl₂·dme / dtbbpy | 1-Cyclobutyl-2-(benzyloxy)ethan-1-one | 80 | acs.org |
Table 1: Examples of Synergistic Catalysis in Ketone Synthesis from this compound.
Cooperative Hydrogen-Bond-Donor Catalysis in Cyclization
Cooperative catalysis involving hydrogen-bond donors (HBDs) represents a sophisticated strategy for achieving high levels of stereocontrol in chemical reactions. organic-chemistry.orgnih.gov This approach utilizes a chiral HBD catalyst in conjunction with another catalyst, such as a strong Brønsted acid like hydrogen chloride (HCl), to control the geometry of the transition state. organic-chemistry.orgnih.gov
While direct applications of this methodology to cyclization reactions starting from this compound are not extensively documented, the underlying principles have been established in other contexts, such as the highly enantioselective Prins cyclization of alkenyl aldehydes. organic-chemistry.orgnih.govnih.govacs.org In these reactions, the strong acid protonates the carbonyl group, activating the substrate, while the chiral HBD, often a thiourea (B124793) or squaramide derivative, organizes the resulting cationic intermediate and the nucleophile through a network of hydrogen bonds. organic-chemistry.org This cooperative action allows for high enantioselectivity by stabilizing the transition state for the desired stereoisomer. organic-chemistry.org
This catalytic strategy has been proposed as a general approach for inducing enantioselectivity in reactions that necessitate highly acidic conditions. nih.govnih.gov The ability of dual HBDs to recognize and bind anions suggests potential applications in reactions involving acyl chlorides, where the chloride ion could be engaged by the catalyst to influence reactivity and selectivity. nih.gov For instance, enantioselective ring-opening of azetidines with acyl halides has been achieved using a chiral squaramide H-bond donor catalyst, demonstrating the potential of this approach to control reactions of acyl chlorides. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. In the context of this compound synthesis and its subsequent reactions, several strategies align with these principles.
The visible-light photoredox catalysis methods discussed previously (Section 2.3.1) are inherently greener than many traditional methods. researchgate.net They often operate at ambient temperature, reducing energy consumption, and utilize visible light, a renewable energy source, to drive the reaction, minimizing the need for harsh reagents. thieme-connect.com
The choice of solvent is another critical aspect of green chemistry. Research has shown that the synthesis of amides from this compound can be performed efficiently in Cyrene™, a bio-available solvent derived from cellulose. This provides a more sustainable alternative to conventional volatile organic solvents.
Furthermore, the development of catalytic processes, such as the synergistic catalytic systems for ketone synthesis, adheres to the green chemistry principle of catalysis over stoichiometric reagents. nih.gov By using small amounts of catalysts to achieve high product yields, these methods reduce waste generation significantly. Some industrial suppliers also report the use of enzyme-catalyzed and water-phase synthesis methods, which represent a frontier in green production for fine chemicals. echemi.com
Reactivity and Mechanistic Investigations of Cyclobutanecarbonyl Chloride
Nucleophilic Acyl Substitution Pathways
The most characteristic reactions of cyclobutanecarbonyl chloride involve nucleophilic acyl substitution. cymitquimica.com This class of reaction occurs when a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to reform the carbon-oxygen double bond. masterorganicchemistry.comyoutube.com
This compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. ontosight.ai These reactions are typically vigorous and result in the formation of a new functional group in place of the chloro group. chemguide.co.uk
Amines: Reaction with primary or secondary amines leads to the formation of N-substituted cyclobutanecarboxamides. vulcanchem.comchemguide.co.uk The reaction is often carried out in the presence of a base or excess amine to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.ukrsc.org For instance, reacting this compound with aniline (B41778) at 0°C in the presence of triethylamine (B128534) yields N-phenylcyclobutanecarboxamide. rsc.org
Alcohols: Alcohols react with this compound to produce cyclobutanecarboxylic esters. ontosight.aivulcanchem.com The reaction is typically exothermic and produces HCl gas. chemguide.co.uk While the reaction can proceed directly, it is often performed with a base to scavenge the HCl. The use of an alkoxide, the conjugate base of an alcohol, also effectively produces the ester. youtube.com
Thiols: In a similar fashion, thiols or their corresponding alkali metal salts (thiolates) react with this compound to yield thioesters. wikipedia.org This reaction involves the attack of the sulfur nucleophile on the electrophilic carbonyl carbon. wikipedia.org
The nucleophilic acyl substitution reactions of this compound are synthetically important for creating a range of cyclobutane (B1203170) derivatives. ontosight.ai The formation of amides, esters, and thioesters are cornerstone transformations in organic synthesis. chemguide.co.ukvulcanchem.comchemguide.co.uk
Amide Formation: The synthesis of amides from this compound is a robust process. chemguide.co.uklookchem.com For example, adding ethanoyl chloride (an analog) to concentrated ammonia (B1221849) solution results in a violent reaction yielding the corresponding amide and ammonium (B1175870) chloride. chemguide.co.uk A similar reactivity pattern is observed for this compound.
Ester Formation: Esterification using acyl chlorides like this compound is an efficient method. chemguide.co.uk The reaction with an alcohol provides the ester and HCl. chemguide.co.uk This method is often preferred over Fischer esterification (acid-catalyzed reaction with a carboxylic acid) for its higher reactivity and non-reversible nature under the reaction conditions.
Thioester Formation: Thioesters are analogs of esters where the oxygen atom of the alkoxy group is replaced by sulfur. wikipedia.org One of the primary synthetic routes to thioesters is the reaction of an acyl chloride with an alkali metal salt of a thiol. wikipedia.org
| Nucleophile | Product Type | General Reaction Scheme |
|---|---|---|
| Amine (R₂NH) | Amide | C₄H₇COCl + 2 R₂NH → C₄H₇CONR₂ + R₂NH₂⁺Cl⁻ |
| Alcohol (R'OH) | Ester | C₄H₇COCl + R'OH → C₄H₇COOR' + HCl |
| Thiol (R'SH) | Thioester | C₄H₇COCl + R'SH → C₄H₇COSR' + HCl |
Several factors govern the high reactivity of this compound in nucleophilic acyl substitution reactions.
Electrophilicity: The carbonyl carbon in this compound is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms bonded to it, which creates a significant partial positive charge on the carbon atom, making it susceptible to nucleophilic attack.
Ring Strain: The four-membered cyclobutane ring enhances the reactivity of the compound compared to its linear or larger-ring counterparts like cyclohexanecarbonyl chloride. The inherent angle and torsional strain in the cyclobutane ring increases the electrophilicity at the carbonyl carbon.
Reaction Kinetics: Reactions are generally fast due to the high reactivity of the acyl chloride functional group. ontosight.ai However, kinetics can be influenced by steric hindrance. Bulky nucleophiles may react more slowly and could require elevated temperatures or the use of a catalytic base to facilitate the reaction.
Cyclobutane Ring Strain Effects on Reactivity
The geometry of the cyclobutane ring is a critical factor in the chemical behavior of its derivatives. fiveable.menumberanalytics.com
The stability of cycloalkanes is inversely related to their ring strain, which is a combination of angle strain and torsional strain. numberanalytics.comlibretexts.org In an ideal sp³-hybridized carbon chain, the bond angles are 109.5°. libretexts.org In cyclobutane, the internal C-C-C bond angles are constrained to approximately 90° (or 88° in its slightly puckered conformation), leading to significant angle strain. libretexts.org This deviation from the ideal tetrahedral angle makes the molecule inherently less stable than strain-free analogs like cyclohexane. fiveable.melibretexts.org
This instability translates to enhanced reactivity. The high ring strain in cyclobutane makes the molecule more prone to reactions that can relieve this strain. fiveable.me For this compound, this strain contributes to the increased electrophilicity of the carbonyl carbon, facilitating the nucleophilic acyl substitution pathway. The compound is more reactive than cyclohexanecarbonyl chloride, which is nearly strain-free, but less reactive than the highly strained cyclopropanecarbonyl chloride. The relief of strain acts as a thermodynamic driving force for its reactions. masterorganicchemistry.com
| Compound | Approximate Ring Strain (kcal/mol) | Relative Reactivity in Nucleophilic Acyl Substitution |
|---|---|---|
| Cyclopropanecarbonyl chloride | 27.6 masterorganicchemistry.com | Highest |
| This compound | 26.3 masterorganicchemistry.com | High |
| Cyclohexanecarbonyl chloride | ~0 numberanalytics.com | Lower |
Comparison with Homologous Cyclic Systems
The reactivity of acyl chlorides is significantly influenced by the ring strain of their cycloalkane moiety. A comparison between this compound and its homologous counterparts, cyclopropanecarbonyl chloride and cyclopentanecarbonyl chloride, reveals a distinct trend in reactivity.
The cyclobutane ring in this compound possesses moderate ring strain, which enhances its reactivity in comparison to less strained, larger ring systems like cyclohexane. This increased reactivity facilitates nucleophilic acyl substitution reactions. In contrast, cyclopropanecarbonyl chloride, with its highly strained three-membered ring, is even more reactive. pearson.com The significant angle and torsional strain in cyclopropane (B1198618) leads to a greater propensity for ring-opening reactions. pearson.comlibretexts.orgmsu.edu
On the other hand, cyclopentane (B165970) is a more stable molecule with only a small amount of ring strain. libretexts.org Consequently, cyclopentanecarbonyl chloride is less reactive than this compound. The nearly strain-free nature of a six-membered ring makes cyclohexanecarbonyl chloride even less reactive and more stable.
Cyclopropanecarbonyl chloride > this compound > Cyclopentanecarbonyl chloride
This trend is also observed in other reactions. For instance, in photoredox/nickel dual catalysis for cross-coupling reactions, both cyclopropane- and cyclobutanecarbonyl chlorides participate efficiently, highlighting their reactivity. acs.orgacs.org
| Feature | Cyclopropanecarbonyl chloride | This compound | Cyclopentanecarbonyl chloride |
| Ring Strain | High pearson.com | Moderate | Low libretexts.org |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Propensity for Ring Opening | High | Lower than cyclopropane | Low |
Elucidation of Reaction Mechanisms
Understanding the reaction mechanisms of this compound is crucial for predicting its behavior and optimizing its use in synthesis. The following sections explore the different pathways this compound can follow.
Radical vs. Ionic Pathways in Decomposition and Reaction Sequences
This compound can undergo reactions through both radical and ionic intermediates, depending on the reaction conditions.
Ionic Pathways: In many of its characteristic reactions, such as nucleophilic acyl substitution, this compound follows an ionic mechanism. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to attack by nucleophiles like amines and alcohols. This is a typical addition-elimination mechanism common to acyl chlorides. vulcanchem.com Friedel-Crafts acylation, where the acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst, also proceeds through an ionic mechanism involving a carbocation electrophile. unizin.org
Radical Pathways: Under specific conditions, this compound can participate in radical reactions. For example, radical-mediated chlorination at the 3-position of the cyclobutane ring can be achieved using molecular chlorine under UV light or with a radical initiator. Studies on related cyclobutyl systems have shown that cyclobutyl radicals can be formed and maintain their cyclic structure at moderate temperatures. caltech.edu However, at higher temperatures (above 250°C), they can undergo ring-opening to form butenyl radicals. caltech.edu The generation of acyl radicals from this compound has also been utilized in photochemical reactions. rsc.org
Electron Transfer Mechanisms in Cross-Coupling Reactions
Recent advancements in synthetic methodology have highlighted the role of single electron transfer (SET) mechanisms in cross-coupling reactions involving acyl chlorides. mdpi.comnih.gov In these processes, an electron is transferred to the acyl chloride, initiating a cascade of reactions that lead to the formation of new carbon-carbon bonds.
Visible light photoredox catalysis, often in conjunction with nickel catalysis, has emerged as a powerful tool for these transformations. acs.orgacs.org In a typical cycle, a photosensitizer absorbs light and transfers an electron to the nickel catalyst, which then engages in a catalytic cycle with the acyl chloride and a coupling partner. rsc.orgresearchgate.net This approach has been successfully applied to the coupling of this compound with alkyltrifluoroborates to synthesize dialkyl ketones. acs.org The mechanism circumvents the need for highly reactive organometallic nucleophiles. acs.org The process involves the generation of radical intermediates from the coupling partners via a single-electron-mediated transfer. acs.org
The general steps in such a photoredox/nickel dual catalytic cycle can be summarized as:
Excitation of the photoredox catalyst by visible light.
Single electron transfer from the excited photocatalyst to the Ni(II) catalyst, generating a Ni(I) species.
Oxidative addition of the acyl chloride to the Ni(I) complex.
Transmetalation with the coupling partner (e.g., an alkyltrifluoroborate).
Reductive elimination to form the ketone product and regenerate the Ni(I) catalyst.
Transition State Analysis and Reaction Coordinate Studies
Computational chemistry provides valuable insights into the reaction mechanisms of this compound by allowing for the analysis of transition states and reaction coordinates. While specific transition state analyses for reactions of this compound were not found in the initial search, general principles from related systems can be applied.
For nucleophilic acyl substitution reactions, the transition state involves the formation of a tetrahedral intermediate. The energy of this transition state is influenced by the ring strain of the cyclobutane moiety. vulcanchem.com The strain in the four-membered ring can lower the activation energy for the formation of the transition state. vulcanchem.com
In the context of C-H functionalization reactions directed by a carbonyl group, computational studies on similar cyclobutane systems have pointed to the involvement of a concerted, inner-sphere palladation-deprotonation pathway. acs.org These studies highlight the role of three-center agostic interactions in the transition state. acs.org Such computational models can accurately predict experimental observations like kinetic isotope effects and site selectivity. acs.org
Density functional theory (DFT) calculations on related substituted cyclobutane systems have shown that the electron-withdrawing nature of the carbonyl group can influence the reactivity of other substituents on the ring by polarizing adjacent bonds. vulcanchem.com This indicates that the transition states of reactions involving this compound are a complex interplay of electronic effects and ring strain.
Applications of Cyclobutanecarbonyl Chloride in Complex Molecular Synthesis
Role as an Acylating Agent in Organic Transformations
The primary role of cyclobutanecarbonyl chloride in organic synthesis is as an acylating agent. cymitquimica.comevitachem.com The acyl chloride functional group is a potent electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles. ontosight.aievitachem.com This reactivity allows for the efficient introduction of the cyclobutanecarbonyl group into different molecules. cymitquimica.com
For instance, it reacts with alcohols to form cyclobutanecarboxylic esters and with amines to yield cyclobutanecarboxamides. ontosight.aievitachem.com These reactions are fundamental transformations that leverage the high reactivity of the acyl chloride. An example includes the reaction with an 8-aminoquinoline (B160924) in a biphasic solution of dichloromethane (B109758) and saturated aqueous sodium bicarbonate to form the corresponding amide, a precursor for C-H functionalization studies. acs.orgnih.govbaranlab.org Similarly, it has been used to acylate diazepane derivatives in the presence of a base like triethylamine (B128534). google.com This acylating ability is crucial for its function as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. ganeshremedies.com
Intermediate in the Construction of Diverse Organic Compounds
As a versatile intermediate, this compound provides access to a wide array of cyclobutane-containing compounds. ontosight.ai Its utility is demonstrated in the synthesis of various ketones, carboxylic acid derivatives, and functionalized heterocyclic systems.
This compound is a valuable precursor for the synthesis of cyclobutyl ketones, including unsymmetrical dialkyl ketones and α-alkoxyketones. Modern synthetic methods, such as visible-light photoredox/nickel dual catalysis, have enabled the efficient cross-coupling of this compound with various nucleophilic partners. acs.orgnih.gov
One notable application is the coupling with potassium alkyltrifluoroborates. acs.orgnih.gov This protocol allows for the synthesis of dialkyl ketones under mild conditions, overcoming the limitations of using highly reactive alkylmetallic reagents which can lead to over-addition and the formation of tertiary alcohols. acs.orgnih.gov In a similar vein, the cross-coupling with potassium alkoxymethyltrifluoroborates provides access to α-alkoxyketones, which are valuable structural motifs. acs.org
Below is a table summarizing research findings on the synthesis of ketones using this compound via photoredox/nickel catalysis.
Table 1: Synthesis of Ketones from this compound
| Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| Potassium cyclohexyltrifluoroborate | Ir[dF(CF₃)ppy]₂(bpy)PF₆ / NiCl₂·dme/L1 | Cyclobutyl(cyclohexyl)methanone | 79% | nih.gov |
L1 = 4,4′-di-tert-butyl-2,2′-dipyridyl; dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine
Furthermore, methods for synthesizing 1,3-diketones often involve the acylation of ketone enolates with acid chlorides. organic-chemistry.org This general strategy allows for the construction of β-diketone structures where one of the carbonyl groups is part of the cyclobutanecarbonyl moiety. organic-chemistry.org
The high reactivity of the acyl chloride group makes this compound an excellent starting material for producing a variety of other carboxylic acid derivatives. ontosight.aithermofisher.com These transformations are typically achieved through nucleophilic acyl substitution.
Common derivatives include:
Amides: Formed by reaction with primary or secondary amines. evitachem.com For example, its reaction with 8-aminoquinoline yields N-(quinolin-8-yl)cyclobutanecarboxamide. acs.orgbaranlab.org
Esters: Formed by reaction with alcohols. evitachem.com The reaction with methanol, for instance, yields methyl cyclobutanecarboxylate. caltech.edu
Anhydrides: Can be formed through the interaction of the acid chloride with the corresponding carboxylic acid or its salt. caltech.edu
These derivatization reactions are essential for modifying the chemical properties of the molecule, installing functional handles for further reactions, or synthesizing specific target molecules in medicinal and materials science. guidechem.comevitachem.com
This compound is employed to attach the cyclobutanecarbonyl scaffold to various heterocyclic rings, a common strategy in the synthesis of biologically active compounds. The acylation typically occurs at a nucleophilic nitrogen or carbon atom within the heterocyclic system.
For example, indoles can be functionalized by treatment with a base and an acylating agent like this compound to yield N-acylated indoles. google.com In a documented procedure, a pyrrole (B145914) derivative was acylated using this compound after metalation with a sterically hindered metal amide base, demonstrating a method for C-acylation of electron-rich heterocycles. uni-muenchen.de Similarly, nitrogen-containing saturated heterocycles are readily acylated, as shown by the reaction of this compound with a nih.govCurrent time information in Bangalore, IN.diazepane derivative to furnish the corresponding amide. google.com
C-H Functionalization Strategies Utilizing Cyclobutanecarbonyl Scaffolds
A sophisticated application of the cyclobutanecarbonyl unit is its use in directing C–H functionalization reactions. This approach provides a powerful tool for the selective and controlled modification of otherwise unreactive C-H bonds, particularly on the cyclobutane (B1203170) ring itself. acs.orgnih.gov
In this strategy, the cyclobutanecarbonyl group is first converted into an amide using a directing group auxiliary. acs.orgnih.gov A commonly used auxiliary is 8-aminoquinoline. acs.orgnih.govbaranlab.org The nitrogen atom in the quinoline (B57606) auxiliary coordinates to a transition metal catalyst (e.g., palladium), positioning the catalyst in close proximity to specific C-H bonds on the cyclobutane ring. nih.govbaranlab.org This directed cyclometalation enables the selective activation and subsequent functionalization of methylene (B1212753) (C-H) bonds. nih.gov
This methodology has been successfully applied to achieve reactions such as arylation, olefination, and alkynylation at the C3 position of the cyclobutane ring. acs.org For instance, using palladium catalysis, the cyclobutane amide derived from 8-aminoquinoline can be bis-arylated with iodobenzene (B50100) in high yield. nih.gov This approach allows for the stereocontrolled installation of substituents, guided by the pre-existing structure of the substrate. acs.org
Table 2: Auxiliary-Guided C-H Functionalization of a Cyclobutane Scaffold
| Reaction Type | Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Arylation | Iodobenzene | Pd(OAc)₂ | Bis-phenylated cyclobutane | 97% | nih.gov |
| Olefination | Iodostyrene | Pd(OAc)₂ | Mono-styrenylated cyclobutane | 77% | acs.org |
The substrate for these reactions is N-(quinolin-8-yl)cyclobutanecarboxamide.
This strategy highlights how the cyclobutanecarbonyl scaffold can be leveraged not just as a structural component, but also as a functional tool to enable challenging and highly selective chemical transformations. acs.org
Regio- and Stereocontrol in C-H Activation
The selective functionalization of otherwise inert C-H bonds is a significant challenge in organic synthesis. In the context of cyclobutane systems, achieving control over which C-H bond reacts (regiocontrol) and the spatial orientation of the new bond (stereocontrol) is critical for building complex target molecules. This compound is instrumental in this area as it can be converted into substrates bearing directing groups that guide transition metal catalysts to specific C-H bonds.
One prominent strategy involves the use of an 8-aminoquinoline amide as a directing group. acs.org The cyclobutane substrate for this reaction is readily prepared by reacting this compound with 8-aminoquinoline. acs.orgbaranlab.org In a seminal report by Daugulis and co-workers, this approach was applied to the palladium-catalyzed arylation of C(sp³)–H bonds. When this methodology was applied to the cyclobutane system, it enabled the arylation of the methylene C–H bonds. acs.org
Further research has demonstrated that catalyst selection is paramount for controlling regioselectivity in the C-H functionalization of cyclobutanes. Studies on rhodium(II)-catalyzed C-H functionalization have shown that different catalysts can direct reactions to either the C1 or C3 position of the cyclobutane ring. nih.gov For instance, the catalyst Rh₂(S-TCPTAD)₄ favors functionalization at the benzylic C1 site of arylcyclobutanes. In contrast, the more sterically demanding catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ selectively directs the reaction to the C3 secondary site, which is sterically more accessible. nih.gov These methods provide a powerful tool for differentiating C-H bonds within the same molecule through judicious catalyst choice. nih.gov
The table below summarizes the palladium-catalyzed C-H arylation of a cyclobutane substrate derived from this compound, showcasing the scope of the reaction with various aryl iodides.
Table 1: Scope of Pd-Catalyzed C-H Arylation of N-(quinolin-8-yl)cyclobutanecarboxamide
| Entry | Aryl Iodide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | 30 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | 31 | 98 |
| 3 | 1-Iodo-3,4-dimethoxybenzene | 32 | 96 |
| 4 | N,N-ditosyl-5-iodo-1H-indole | 33 | 92 |
| 5 | (E)-1-Iodo-2-styrene | 34 | 77 |
| 6 | Diethyl 2,2'-(2,5-diiodobenzylidene)dimalonate | 35 | 55 |
Data sourced from The Journal of Organic Chemistry, 2014, 79 (8), pp 3371–3383. acs.org
Synthesis of Cyclobutane-Containing Natural Product Analogs
The ability to selectively functionalize the cyclobutane core via C-H activation opens a direct path to synthesizing analogs of complex natural products. Many natural products containing a cyclobutane ring are "pseudo-dimeric," meaning they are composed of two similar but distinct units, which makes their synthesis challenging, especially with regard to stereochemistry. acs.org The C-H functionalization approach, starting from a common cyclobutane core derived from this compound, offers a convergent and flexible strategy to access these molecules and their analogs. acs.orgbaranlab.org
This strategy has been successfully applied to prepare the core structures of several natural products. For example, the C-H arylation methodology described previously allows for the efficient synthesis of precursors to the piperarborenine natural products. acs.org The reaction with electron-rich arenes, such as 1-iodo-4-methoxybenzene and 1-iodo-3,4-dimethoxybenzene, proceeds in excellent yields (98% and 96%, respectively) to form the key substituted cyclobutane structures. acs.org
Similarly, this method provides access to the core of the dictazole natural products. The coupling of the cyclobutane substrate with N-tosylated indoles was achieved in a high yield of 92%. acs.org Furthermore, the C-H olefination reaction, necessary for the synthesis of pipercyclobutanamide A, was successfully demonstrated by coupling with iodostyrene. acs.org The potential to create substructures like the bis-dienoate found in tripartilactam also highlights the versatility of this C-H functionalization strategy. acs.org This approach, which hinges on the initial use of this compound to install a directing group, simplifies the synthesis of unsymmetrical cyclobutane structures and provides a powerful tool for creating novel analogs of biologically active natural products for further study. acs.orgbaranlab.org
Research Frontiers in Specialized Chemical Fields
Medicinal Chemistry: A Key Intermediate for Active Pharmaceutical Ingredients (APIs)
Cyclobutanecarbonyl chloride serves as a crucial starting material and intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). ganeshremedies.comganeshremedies.com Its ability to readily undergo acylation reactions makes it a valuable tool for medicinal chemists.
Development of Autotaxin Inhibitors and Other Bioactive Molecules
The compound and its derivatives are instrumental in creating inhibitors for enzymes like autotaxin. nih.gov Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer and inflammation. nih.govglowm.commdpi.com By inhibiting autotaxin, the production of LPA is reduced, offering a therapeutic strategy for these conditions. nih.gov For instance, 3-chlorocyclobutane-1-carbonyl chloride, a derivative of this compound, is a key intermediate in synthesizing autotaxin inhibitors.
Furthermore, research has demonstrated the use of this compound in the synthesis of other bioactive molecules. Studies have explored its role in creating leishmanicidal agents, with derivatives showing significant activity against Leishmania species. unav.edu It has also been used to synthesize substituted imidazopyrazines and imidazotriazines, which act as tyrosine kinase inhibitors, relevant in cancer therapy. google.com
Building Block for Novel Drug Structures
The cyclobutane (B1203170) motif is a desirable feature in drug design due to its ability to impart unique conformational constraints and metabolic stability. mdpi.com this compound provides a direct route to incorporate this four-membered ring into larger, more complex drug scaffolds. guidechem.com Its utility is highlighted in the synthesis of novel dopamine (B1211576) D2/D3 receptor ligands, which are important in the treatment of neurological and psychiatric disorders. uni-duesseldorf.de The compound is also used to create β3 integrin antagonists, which have potential applications in cancer therapy. mdpi.com
The versatility of this compound as a building block is further demonstrated in its application for synthesizing morphinan (B1239233) alkaloids, a class of compounds with significant analgesic properties. mdpi.com Additionally, it has been employed in the preparation of various cyclobutane derivatives, including those with potential anticancer and antiviral activities.
Application in Enzyme Mechanism Studies via Biomolecule Modification
The high reactivity of the acyl chloride group in this compound allows it to react with nucleophilic residues on biomolecules, such as enzymes. This property is exploited by researchers to study enzyme mechanisms and structure-activity relationships. By selectively modifying enzymes, scientists can gain insights into their function and identify potential sites for drug targeting. For example, derivatives of this compound have been used to investigate the inhibition of serine proteases.
Polymer Chemistry: Monomer and Intermediate in Polymer Production
In the realm of polymer chemistry, this compound and its derivatives serve as valuable monomers and intermediates. The incorporation of the cyclobutane ring into polymer backbones can significantly influence the material's properties. For instance, 3-chlorocyclobutane-1-carbonyl chloride can act as a cross-linking agent in the production of polyesters, leading to enhanced thermal stability due to the rigidity of the cyclobutane moiety. vulcanchem.com The esterification of alcohols with this compound yields esters that are key intermediates in polymer production. vulcanchem.com Research has also explored its use as a monomer for creating polymers with specific mechanical properties, where its inclusion can improve both thermal stability and chemical resistance.
Agrochemicals: Precursor in the Synthesis of Agricultural Chemicals
This compound is a precursor in the synthesis of various agrochemicals. guidechem.comtechnocolordyes.com It is utilized in the creation of compounds designed to protect crops from pests and diseases. A notable application is in the synthesis of novel oxadiazoles, which have been patented for their use in controlling phytopathogenic fungi. google.com The process involves reacting an amidoxime (B1450833) with this compound to produce the active fungicidal compound. google.com
Material Science: Contributions to Advanced Material Development
The unique structural features of this compound contribute to the development of advanced materials. The strained four-membered ring can impart interesting properties to materials, making it a target for material scientists. caltech.edu It is used in the synthesis of cyclobutane-containing building blocks for polymers and other advanced materials. acs.org For example, a novel cyclobutane-containing diacid building block has been synthesized using a photocycloaddition reaction, offering a sustainable alternative to traditional diacids. nih.gov This building block exhibits excellent thermal stability, making it a promising component for high-performance materials. nih.gov Furthermore, derivatives of this compound are utilized in developing materials with unique properties, such as specialized polymers and coatings.
Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the hydrogen atoms within a molecule. In Cyclobutanecarbonyl chloride, the proton spectrum reveals distinct signals corresponding to the different sets of non-equivalent protons on the cyclobutane (B1203170) ring. The methine proton (α-proton) adjacent to the carbonyl group is significantly deshielded and appears further downfield due to the electron-withdrawing effect of the carbonyl chloride group. The methylene (B1212753) protons of the cyclobutane ring appear as complex multiplets in the upfield region.
The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as Tetramethylsilane (TMS). The integration of these signals confirms the ratio of protons in each unique environment, while the splitting patterns (multiplicities), governed by spin-spin coupling, provide information about the number of neighboring protons.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH (α to C=O) | 3.0 - 3.5 | Multiplet |
| CH₂ (β to C=O) | 2.0 - 2.5 | Multiplet |
Note: Actual chemical shifts and multiplicities can vary depending on the solvent and the magnetic field strength of the NMR instrument.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak.
The carbonyl carbon of the acid chloride group is highly deshielded and appears significantly downfield, typically in the range of 170-185 ppm. libretexts.org The carbon atom to which the carbonyl group is attached (α-carbon) also experiences a downfield shift. The other two sets of methylene carbons in the cyclobutane ring are found at higher field positions. docbrown.infooregonstate.edu The specific chemical shifts provide a fingerprint of the carbon skeleton.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~175 |
| CH (α to C=O) | ~50 |
| CH₂ (β to C=O) | ~25 |
Note: Data is compiled from typical ranges for similar functional groups and structures. Specific values may vary.
While ¹H and ¹³C NMR provide the basic connectivity of this compound, advanced NMR techniques can offer deeper insights into its three-dimensional structure and dynamic behavior. The cyclobutane ring is not planar and exists in a puckered conformation. docbrown.infodocbrown.info Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, helping to establish the preferred conformation of the ring and the orientation of the carbonyl chloride substituent.
Furthermore, variable-temperature (VT) NMR studies could be employed to investigate the energetics of ring-puckering. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for the interconversion between different puckered conformations of the cyclobutane ring. auremn.org.brfrontiersin.org Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also vital to unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org For this compound (C₅H₇ClO), the expected molecular weight is approximately 118.56 g/mol . nist.govnist.govnist.gov
Electrospray Ionization (ESI) is a soft ionization technique that typically generates ions from polar, thermally labile molecules in solution with minimal fragmentation. swan.ac.uknih.gov While ESI is more commonly used for larger biomolecules, it can be applied to smaller organic molecules. For this compound, ESI-MS would be expected to produce a protonated molecular ion [M+H]⁺ or adducts with solvent molecules or salts (e.g., [M+Na]⁺). This technique is particularly useful for confirming the molecular weight of the compound with high accuracy, but it is generally less suited for this type of compound compared to methods like GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. colorado.edujeol.com In this technique, the compound is first separated from a mixture by the gas chromatograph and then introduced into the mass spectrometer. libretexts.orgetamu.edu
The most common ionization method used in GC-MS is Electron Ionization (EI). nih.gov In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule and a series of fragment ion peaks that provide a structural fingerprint.
Key fragmentation pathways for this compound include:
Loss of Chlorine: A common fragmentation is the loss of a chlorine radical (•Cl) to form the cyclobutylacylium ion [C₄H₇CO]⁺.
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cyclobutane ring can lead to the formation of the cyclobutyl cation [C₄H₇]⁺ and a neutral COCl radical.
Ring Opening and Rearrangement: The cyclobutane ring can undergo fragmentation, leading to smaller hydrocarbon fragments.
Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
|---|---|
| 118/120 | [C₅H₇ClO]⁺ (Molecular Ion, M⁺) |
| 83 | [C₅H₇O]⁺ or [C₄H₇CO]⁺ |
Note: The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with peaks at M⁺ and M+2⁺ in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. libretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Spectroscopic techniques are indispensable in the structural elucidation of molecules. For this compound, Infrared (IR) and Raman spectroscopy are particularly powerful for identifying and characterizing its key functional groups: the carbonyl chloride group and the cyclobutane ring. These methods probe the vibrational modes of the molecule, providing a unique spectroscopic fingerprint.
Vibrational Analysis of Carbonyl Chloride and Cyclobutane Moieties
The vibrational spectrum of this compound is dominated by absorptions arising from the acyl chloride (-COCl) functionality and the puckered four-membered cyclobutane ring.
The most characteristic feature in the IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. uobabylon.edu.iq Due to the high electronegativity of the chlorine atom, which withdraws electron density from the carbonyl carbon, the C=O bond is strengthened compared to that in ketones or aldehydes. uobabylon.edu.iq This results in a stretching frequency that appears at a higher wavenumber, typically in the region of 1800 cm⁻¹. The NIST Gas-Phase Infrared Database shows a prominent peak for this compound in this region. nist.govnist.gov
The cyclobutane moiety exhibits several characteristic vibrational modes, including C-H stretching, CH₂ scissoring (bending), and ring puckering vibrations. The C-H stretching vibrations of the methylene groups in the cyclobutane ring typically occur just below 3000 cm⁻¹. libretexts.org The CH₂ scissoring or bending vibrations are expected in the 1450-1470 cm⁻¹ range. libretexts.org The carbon-chlorine (C-Cl) single bond stretch gives rise to a signal in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.org
Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, non-polar or less polar bonds, such as the C-C bonds of the cyclobutane ring, often produce stronger signals in Raman spectra. nih.gov The symmetric vibrations of the cyclobutane ring are particularly Raman-active and can be used to characterize the ring structure.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |
| Carbonyl (C=O) | Stretching | ~1800 | IR (Strong) |
| Cyclobutane C-H | Stretching | 2850 - 3000 | IR, Raman |
| Cyclobutane CH₂ | Scissoring (Bending) | 1450 - 1470 | IR |
| Acyl C-Cl | Stretching | 550 - 850 | IR |
| Cyclobutane Ring | Puckering/Breathing | Lower Frequencies | Raman |
Matrix Isolation Photochemistry Studies
Matrix isolation is an experimental technique used to study reactive species by trapping them in a rigid, inert matrix (such as solid argon or neon) at cryogenic temperatures (close to absolute zero). uc.ptfu-berlin.de This environment prevents diffusion and bimolecular reactions, allowing for the spectroscopic characterization of unstable molecules, reaction intermediates, and conformers. fu-berlin.demdpi.com
While specific matrix isolation studies focusing solely on this compound are not extensively documented in readily available literature, the technique is highly applicable for investigating its photochemical behavior. The primary method of analysis in these experiments is typically infrared spectroscopy, which can detect the formation of new products as the isolated molecule is subjected to UV irradiation. uc.ptmdpi.com
For acyl chlorides like this compound, a potential photochemical reaction pathway to investigate would be decarbonylation (the loss of a carbon monoxide molecule). Studies on similar molecules, such as benzoyl chloride, have successfully used matrix isolation FT-IR spectroscopy to identify photolysis products. journalirjpac.com Upon UV irradiation, this compound could potentially cleave to form a cyclobutyl radical and a chlorine radical, or undergo rearrangement. The low-temperature matrix would trap these transient species, allowing for their direct spectroscopic observation and characterization. This methodology provides critical insights into reaction mechanisms that are otherwise inaccessible. uc.pt
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentage composition of elements within a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.
The molecular formula for this compound is C₅H₇ClO. nist.govnist.govnist.gov To determine the empirical formula, one would first calculate the theoretical percentage composition based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O). The molecular weight of this compound is 118.56 g/mol . sigmaaldrich.comganeshremedies.com
The theoretical elemental composition is calculated as follows:
Carbon (C): (5 * 12.011) / 118.56 * 100% = 50.65%
Hydrogen (H): (7 * 1.008) / 118.56 * 100% = 5.94%
Chlorine (Cl): (1 * 35.453) / 118.56 * 100% = 29.90%
Oxygen (O): (1 * 15.999) / 118.56 * 100% = 13.49%
Experimental data from an elemental analyzer would yield the mass percentages of each element in a sample. A comparison between these experimental values and the theoretical percentages confirms the purity and identity of the compound. Since the molecular formula C₅H₇ClO already consists of atoms in a ratio that cannot be simplified further while maintaining whole numbers, the empirical formula is the same as the molecular formula.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Atoms in Molecule | Total Mass (amu) | Percentage Composition (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 50.65 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 5.94 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 29.90 |
| Oxygen | O | 15.999 | 1 | 15.999 | 13.49 |
| Total | 118.563 | 100.00 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, which in turn governs molecular reactivity.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study cyclobutanecarbonyl chloride and its derivatives. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic properties based on the electron density, offering a favorable balance between accuracy and computational cost.
Studies on related cyclobutane (B1203170) derivatives have utilized these methods extensively. For instance, DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to predict the charge distribution and geometries of transition states in reactions involving substituted cyclobutanecarbonyl chlorides. These calculations reveal the polarization of bonds and the electrophilicity of the carbonyl carbon, which is a key factor in its reactivity. For 3,3-difluorocyclobutane-1-carbonyl chloride, DFT calculations have been used to estimate the energy barriers for the ring's puckering dynamics.
Similarly, ab initio calculations, even with simpler basis sets like STO-3G*, have been used to obtain fundamental vibrational frequencies, conformational stabilities, and structural parameters for related molecules like cyclobutanecarbonyl bromide. researchgate.net More advanced methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), combined with larger basis sets (e.g., aug-cc-pVTZ), provide even higher accuracy for energies and properties, serving as benchmarks for DFT results. nih.gov
Table 1: Representative Parameters for Quantum Chemical Calculations
| Method | Basis Set | Properties Calculated | Typical Application |
|---|---|---|---|
| DFT (e.g., B3LYP, M06-2X) | Pople (e.g., 6-31G, 6-311+G**) or Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) | Geometries, Vibrational Frequencies, Reaction Energies, Mulliken Charges, Molecular Orbitals (HOMO/LUMO) | General purpose for structure, reactivity, and spectroscopic prediction. |
| Hartree-Fock (HF) | Any standard basis set | Initial Geometries, Molecular Orbitals | Often a starting point for more advanced *ab initio calculations. |
| MP2 | Correlation-consistent basis sets (e.g., aug-cc-pVTZ) | More accurate energies, accounting for electron correlation | Refining energies for reaction profiles and non-covalent interactions. |
| CCSD(T) | Correlation-consistent basis sets | "Gold standard" for single-point energy calculations | Benchmarking other methods for high-accuracy energy differences. |
A significant application of quantum chemical calculations is the mapping of potential energy surfaces (PES) for chemical reactions. chemrxiv.org This allows for the prediction of feasible reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that control reaction rates.
For this compound, these methods can model reactions such as nucleophilic acyl substitution. DFT calculations can predict the geometry of the tetrahedral intermediate and the associated transition states for its formation and collapse. This approach helps in understanding how substituents on the cyclobutane ring might influence reaction rates through steric or electronic effects.
Computational studies have also been instrumental in elucidating complex, multi-step reaction mechanisms. For example, in the C–H functionalization of cyclobutanes, computational analysis helped to identify a concerted, inner-sphere palladation-deprotonation pathway, providing insights that are crucial for catalyst design and reaction optimization. acs.org By calculating the activation energies for various potential pathways, researchers can predict the most likely mechanism and product distribution under specific reaction conditions. rsc.org
Table 2: Hypothetical Reaction Pathway Analysis for Nucleophilic Attack on this compound
| Reaction Step | Species | Description | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|---|
| 1 | Reactants (this compound + Nucleophile) | Initial state of separated molecules. | 0.0 |
| 2 | Transition State 1 (TS1) | Nucleophile approaches the carbonyl carbon. | +10.5 |
| 3 | Tetrahedral Intermediate | A transient species with a tetrahedral carbonyl carbon. | -5.2 |
| 4 | Transition State 2 (TS2) | Chloride ion begins to depart. | +12.1 |
| 5 | Products (Acyl-substituted product + Cl⁻) | Final stable products. | -15.0 |
Molecular Dynamics and Conformational Analysis
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve the strain from its ideal 90° bond angles. Furthermore, the carbonyl chloride group can rotate relative to the ring. This results in multiple possible conformers for this compound.
Computational methods are essential for exploring this conformational landscape. Quantum chemical calculations can determine the geometries and relative energies of different stable conformers (local minima on the PES) and the energy barriers for interconversion between them. Studies on related acyl halides have shown that they can exist as a conformational equilibrium between different forms in the liquid state. researchgate.net For this compound, key conformers would include those where the C=O bond is in an equatorial or axial-like position relative to the puckered ring, and where the C-Cl bond is syn or anti to the cyclobutane ring.
Molecular dynamics (MD) simulations can provide further insights by modeling the dynamic behavior of the molecule over time. cnr.it By simulating the motions of all atoms, MD can reveal the pathways of conformational change and the relative populations of different conformers at a given temperature, offering a more complete picture of the molecule's flexibility. nih.govmdpi.com
Table 3: Conformational Analysis of this compound
| Conformer | Description | Calculated Relative Energy (Illustrative) | Key Dihedral Angle (C-C-C=O) |
|---|---|---|---|
| Equatorial-gauche | The C=O group is in a pseudo-equatorial position on the puckered ring. | 0.0 kcal/mol (most stable) | ~120° |
| Axial-gauche | The C=O group is in a pseudo-axial position. | +1.5 kcal/mol | ~60° |
| Equatorial-trans | The C=O group is pseudo-equatorial and coplanar with a C-C bond of the ring. | +2.5 kcal/mol (transition state) | ~180° |
Modeling of Spectroscopic Properties
Computational chemistry is a powerful ally in the interpretation of experimental spectra. By calculating spectroscopic properties from first principles, researchers can assign spectral features to specific molecular motions or electronic transitions.
For this compound, quantum chemical calculations can predict its vibrational spectrum (Infrared and Raman). researchgate.net By performing a frequency calculation after a geometry optimization, one can obtain the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These predicted spectra, when appropriately scaled to account for systematic errors in the computational method, can be compared directly with experimental data to provide a definitive assignment for each observed peak. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated. This is particularly valuable for complex cyclobutane systems where spectral interpretation can be ambiguous due to the molecule's three-dimensional structure. acs.org By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict chemical shifts that aid in structure elucidation and conformational analysis. rsc.org
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for Cyclobutanecarbonyl Bromide (Illustrative Analogy)
| Vibrational Mode | Experimental Frequency (cm⁻¹) researchgate.net | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
|---|---|---|---|
| ν(C=O) | 1810 | 1805 | Carbonyl stretch |
| ν(C-Cl) | ~750 | 745 | Carbon-chlorine stretch |
| Ring Puckering | ~150 | 148 | Cyclobutane ring deformation |
| CH₂ Scissoring | 1450 | 1455 | Methylene (B1212753) group bending |
Computational Design of Novel this compound-Derived Compounds
Beyond analyzing existing molecules, theoretical chemistry plays a proactive role in the design of new compounds with tailored properties. This compound can serve as a scaffold or starting material for novel molecules in fields like medicinal chemistry and materials science.
Computational design strategies often involve a cycle of proposing new structures, calculating their properties, and refining the designs based on the results. For example, in drug discovery, derivatives of this compound could be designed to fit into the active site of a target protein. researchgate.net Molecular docking simulations can predict the binding mode and affinity of these virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov
Structure-activity relationships (SAR) can be rationalized and predicted using computational methods. By calculating quantum mechanical descriptors (e.g., molecular orbital energies, charge distributions, electrostatic potentials), researchers can build quantitative structure-activity relationship (QSAR) models that correlate these properties with biological activity, guiding the design of more potent and selective molecules. acs.org This approach has been successfully used to optimize leads in various therapeutic areas, including the development of enzyme inhibitors. researchgate.net
Table 5: Strategy for Computational Design of a Hypothetical Enzyme Inhibitor
| Design Step | Computational Method | Objective | Example Modification on this compound Scaffold |
|---|---|---|---|
| 1. Initial Scaffold Docking | Molecular Docking | Identify initial binding pose and key interactions in the enzyme active site. | Dock the N-phenyl amide derivative of this compound. |
| 2. Structure-Based Design | Molecular Visualization, DFT | Propose modifications to improve binding affinity by targeting specific pockets or interactions. | Add a hydroxyl group to the phenyl ring to form a hydrogen bond with a specific residue. |
| 3. Affinity Prediction | Binding Free Energy Calculations (e.g., MM/GBSA) | Quantitatively estimate the improvement in binding affinity for new derivatives. | Calculate and compare the binding free energy of the original vs. the hydroxylated derivative. |
| 4. ADME/Tox Prediction | QSAR Models, Machine Learning | Predict properties like solubility, permeability, and potential toxicity to filter candidates. | Assess the predicted lipophilicity (logP) and aqueous solubility of the designed compounds. |
Safety Protocols and Responsible Handling in Academic Research
Considerations for Highly Reactive Acyl Chlorides
Cyclobutanecarbonyl chloride belongs to the acyl chloride class of organic compounds, which are noted for their high reactivity. This reactivity is primarily due to the acyl chloride functional group (–C(=O)Cl), making it a valuable intermediate in organic synthesis but also a significant potential hazard.
Acyl chlorides are characterized by their vigorous and often violent reactions with nucleophilic reagents. A primary consideration is their extreme sensitivity to moisture. This compound reacts readily with water, including atmospheric humidity, in a rapid exothermic hydrolysis reaction to form cyclobutanecarboxylic acid and corrosive hydrogen chloride (HCl) gas. This reaction poses a dual threat: the release of a corrosive gas and the potential for a dangerous increase in pressure if the reaction occurs in a sealed container.
Furthermore, acyl chlorides react energetically with other common laboratory nucleophiles. These include alcohols, which form esters, and amines, which form amides. They are also incompatible with strong bases, oxidizing agents, and powdered metals. The inherent flammability of this compound, classified as a flammable liquid, adds another layer of risk, requiring strict control of ignition sources.
Table 1: Reactivity and Incompatibility Data
| Incompatible Substance | Result of Reaction with Acyl Chlorides |
|---|---|
| Water / Moisture | Violent reaction, release of toxic and corrosive Hydrogen Chloride gas and corresponding carboxylic acid. |
| Alcohols | Vigorous reaction to form esters and hydrogen chloride. |
| Amines | Reaction to form amides and hydrogen chloride. |
| Strong Bases | Violent reaction. |
| Strong Oxidizing Agents | Fire and explosion hazard. |
Management of Corrosive Reagents and Byproducts
The corrosivity (B1173158) of this compound and its reaction byproducts mandates specific management strategies to prevent chemical burns, respiratory tract irritation, and damage to equipment. The compound itself causes severe skin burns and eye damage. The primary corrosive byproduct, hydrogen chloride gas, is extremely irritating to the respiratory system and can cause severe bodily injury upon inhalation.
Proper management involves several key steps:
Containment: All work involving this compound must be performed within a properly functioning chemical fume hood to contain corrosive vapors and provide a physical barrier against splashes.
Neutralization: Spills must be handled promptly. Small spills can be absorbed with an inert material like sand or vermiculite. The collected material should then be carefully treated for disposal as hazardous waste. Water should never be used to clean up a spill of an acyl chloride due to the violent reaction it provokes.
Waste Disposal: All waste containing this compound or its byproducts is considered hazardous. This includes reaction residues, contaminated absorbent materials, and disposable personal protective equipment (PPE). Waste must be collected in designated, properly labeled, and sealed containers. It is crucial to segregate this waste from other chemical waste streams, particularly aqueous or flammable materials, to prevent dangerous reactions.
Laboratory Safety Measures for Handling this compound
A multi-faceted approach to safety is essential when working with this compound in a research laboratory. This encompasses engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
Engineering Controls:
Chemical Fume Hood: The primary engineering control is a certified chemical fume hood, which protects the user from inhaling corrosive vapors and shields against splashes.
Safety Showers and Eyewash Stations: These must be readily accessible and unobstructed in any laboratory where corrosive chemicals are handled.
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.
Administrative Controls:
Risk Assessment: Before any experiment, a thorough risk assessment must be conducted to identify potential hazards and establish safe operating procedures.
Training: All personnel must be trained on the specific hazards of this compound and the emergency procedures for spills, fire, and personal exposure.
Storage: The compound must be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container, often under an inert atmosphere, and segregated from incompatible materials. Storage should be in a designated cabinet for corrosive and flammable liquids, and never above eye level.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent contact with the corrosive liquid and its vapors.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
|---|---|---|
| Eye Protection | Chemical splash goggles and a face shield. | Protects eyes and face from splashes of the corrosive liquid. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. | Protects hands from direct contact. Gloves should be removed and disposed of properly after handling. |
| Body Protection | A fire-retardant lab coat or chemical-resistant apron. | Protects skin and clothing from spills and splashes. |
| Footwear | Closed-toe shoes made of a material that offers some chemical resistance. | Protects feet from spills. |
| Respiratory | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. | Protects against inhalation of corrosive vapors. |
Table 3: GHS Hazard Information for this compound
| Hazard Class | Code | Description |
|---|---|---|
| Flammable liquids | H226 | Flammable liquid and vapor. |
| Skin corrosion/irritation | H314 | Causes severe skin burns and eye damage. |
Future Research Directions and Emerging Opportunities
Exploration of Novel Cyclobutanecarbonyl Chloride Reactivity Modes
The exploration of novel reactivity modes for this compound is a burgeoning area of research, with a particular focus on harnessing the unique properties of the cyclobutane (B1203170) ring. Recent studies have ventured beyond conventional nucleophilic acyl substitution, delving into radical-mediated and photocatalytic transformations.
One promising avenue is the use of photoredox catalysis to generate acyl radicals from this compound. This approach enables a variety of coupling reactions that are not accessible through traditional methods. For instance, the visible-light-induced, single-electron-transfer (SET) photoredox cross-coupling of this compound with potassium alkoxymethyltrifluoroborates has been developed for the synthesis of α-alkoxyketones. nih.gov This reaction proceeds under mild conditions and demonstrates good functional group tolerance. Similarly, a dual photoredox/nickel catalysis has been employed for the cross-coupling of acyl chlorides, including this compound, with secondary alkyltrifluoroborates to produce dialkyl ketones. vu.nl
Radical cascade reactions represent another exciting frontier. Researchers have developed a copper-catalyzed radical cascade strategy to synthesize highly functionalized cyclobutenes directly from simple cyclobutanes, involving the cleavage of multiple C-H bonds. mdpi.com While not directly starting from this compound, this highlights the potential for developing radical-based methodologies that could be adapted to this substrate, leveraging the acyl chloride as a handle for initiating or participating in cascade sequences.
Furthermore, the inherent ring strain of the cyclobutane moiety can be exploited in novel cyclization and rearrangement reactions. For example, the reaction of 2,3-diaminonaphthalene-1,4-dione (B3047323) with this compound leads to an N-acylated product that subsequently undergoes cyclization to form naphthoquinone-fused 1H-imidazoles. caltech.edu
The following table summarizes some of the emerging reactivity modes for this compound:
| Reactivity Mode | Description | Key Features | Potential Applications |
| Photoredox Catalysis | Generation of acyl radicals under visible light for cross-coupling reactions. | Mild reaction conditions, high functional group tolerance. | Synthesis of complex ketones and other carbonyl compounds. |
| Radical Cascade Reactions | Multi-step reactions initiated by radical species, leading to complex molecular architectures. | Formation of multiple bonds in a single operation. | Rapid construction of highly functionalized carbocycles. |
| Novel Cyclizations | Utilization of the cyclobutane ring as a reactive scaffold for constructing fused or spirocyclic systems. | Exploitation of ring strain to drive reactions. | Synthesis of novel heterocyclic compounds. |
Development of Asymmetric Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. The development of asymmetric transformations involving this compound is a key area of future research, aiming to introduce chirality and control the stereochemistry of products containing the cyclobutane motif.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to reactions involving acyl chlorides is a promising strategy. rsc.orgtesisenred.net Chiral amine catalysts, for example, can activate α,β-unsaturated carbonyl systems through the formation of chiral iminium ions, enabling enantioselective reactions. marquette.edu While direct enantioselective reactions with this compound using this approach are still emerging, the principles of organocatalysis offer a solid foundation for future development. For instance, a dual organocatalytic system has been explored for asymmetric radical catalysis, which could potentially be applied to reactions involving acyl radicals generated from this compound. tesisenred.netnih.gov
The use of chiral metal catalysts also holds significant promise. Enantioselective conjugate borylation of cyclobutenones, which can be derived from cyclobutane precursors, has been achieved with high enantioselectivity using high-throughput ligand screening. nih.gov Furthermore, a copper-catalyzed desymmetrization approach has been developed for the enantioselective synthesis of cyclobutylboronates from meso-cyclobutenes. nih.gov These methods, while not directly employing this compound as the starting material, demonstrate the feasibility of achieving high levels of stereocontrol in the synthesis of chiral cyclobutane derivatives.
Future research in this area will likely focus on the design of new chiral catalysts, including both small organic molecules and metal complexes, that can effectively control the stereochemical outcome of reactions involving this compound. The development of enantioselective methods for the reactions described in the previous section, such as photocatalytic cross-couplings, will be a particularly important goal.
| Catalytic Approach | Catalyst Type | Potential Reaction | Desired Outcome |
| Organocatalysis | Chiral amines, Brønsted acids, thioureas | Friedel-Crafts acylations, kinetic resolutions | High enantiomeric excess of acylated products. |
| Metal Catalysis | Chiral Lewis acids, transition metal complexes | Cross-coupling reactions, cycloadditions | Stereocontrolled formation of C-C and C-heteroatom bonds. |
| Biocatalysis | Engineered enzymes | Reductions, hydrolytic kinetic resolutions | Access to optically active cyclobutane derivatives. |
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound chemistry with modern synthesis technologies, such as flow chemistry and automated platforms, offers significant advantages in terms of efficiency, safety, and scalability. researchgate.net Continuous flow processes can provide better control over reaction parameters, such as temperature and mixing, which is particularly beneficial for highly reactive compounds like acyl chlorides. nih.govacs.org
The synthesis of acyl chlorides themselves can be adapted to continuous flow systems. For instance, the reaction of carboxylic acids with thionyl chloride can be performed in a tubular reactor with controlled feed rates and in-line purification, enhancing both safety and efficiency. researchgate.net This approach can be readily applied to the production of this compound on an industrial scale. nih.gov
Automated synthesis platforms, often coupled with flow reactors, enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. rsc.orgacs.orgresearchgate.net These systems can automatically vary parameters such as catalyst, solvent, and temperature to identify optimal conditions for a given transformation. researchgate.net The use of automated liquid-liquid extraction and purification systems further streamlines the synthetic workflow. nih.gov Such platforms are ideal for exploring the novel reactivity of this compound and for the rapid generation of derivatives for biological screening. acs.org
The development of automated protocols for reactions involving acyl chlorides, such as amide bond formation and Friedel-Crafts acylation, is an active area of research. acs.org These methods can be adapted for use with this compound to create libraries of cyclobutane-containing compounds with diverse functionalities.
| Technology | Advantages | Application to this compound |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control of reaction parameters, scalability. | Synthesis of this compound and its subsequent reactions in a continuous manner. nih.govacs.org |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, increased reproducibility. | Optimization of new reactions and generation of diverse cyclobutane derivatives for drug discovery. acs.org |
| Integrated Platforms | End-to-end automation from synthesis to purification and analysis. | Accelerated discovery and development of new bioactive molecules containing the cyclobutane scaffold. nih.gov |
Design of Next-Generation Pharmaceutical and Agrochemical Intermediates
The cyclobutane ring is an increasingly important structural motif in medicinal chemistry and agrochemical design. nih.govresearchgate.net Its unique three-dimensional structure and conformational properties can impart favorable characteristics to bioactive molecules, such as improved metabolic stability, enhanced binding affinity, and reduced planarity. nih.govru.nl this compound serves as a key starting material for the incorporation of the cyclobutane scaffold into a wide range of molecular architectures. ru.nl
The cyclobutane moiety is often used as a bioisosteric replacement for other groups, such as gem-dimethyl groups or aromatic rings, to fine-tune the physicochemical and pharmacological properties of a drug candidate. acs.org For example, the replacement of a flexible linker with a cyclobutane ring can conformationally restrict a molecule, locking it into a bioactive conformation. ru.nl
Future research in this area will focus on the rational design of novel pharmaceutical and agrochemical intermediates based on the cyclobutane scaffold. This includes the synthesis of highly functionalized cyclobutanes with multiple stereocenters and diverse substitution patterns. For instance, the development of a 3D cyclobutane fragment library provides access to a range of novel chemical entities for fragment-based drug discovery. nih.gov
The incorporation of fluorine atoms into cyclobutane-containing molecules is another promising strategy, as fluorine can significantly impact properties such as metabolic stability and binding affinity. researchgate.net The synthesis of trifluoromethyl-cyclobutanes as analogues of the tert-butyl group has been explored for the development of new drugs and agrochemicals. nih.gov
| Application Area | Rationale for Using Cyclobutane Motif | Example of Intermediate from this compound |
| Pharmaceuticals | Improved metabolic stability, conformational restriction, reduced planarity, bioisosteric replacement. nih.govru.nl | Cyclobutane carboxamides, cyclobutyl ketones for enzyme inhibitors or receptor ligands. mdpi.com |
| Agrochemicals | Enhanced bioactivity, favorable physicochemical properties for formulation and uptake. | Cyclobutane-containing heterocycles for use as herbicides or fungicides. nih.govyoutube.com |
| Fragment-Based Drug Discovery | Provides novel 3D scaffolds for screening libraries. nih.gov | Diverse libraries of small, functionalized cyclobutanes. nih.gov |
Computational-Experimental Synergy in Reaction Discovery
The synergy between computational chemistry and experimental studies is becoming increasingly crucial for the discovery and optimization of new chemical reactions. marquette.edu Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of selectivity. tdx.cat This information can guide the design of new catalysts and the optimization of reaction conditions.
In the context of this compound, computational studies can be used to predict novel reactivity modes and to understand the factors that govern the outcome of a reaction. For instance, DFT calculations can help to elucidate the transition states and regioselectivity of reactions involving the cyclobutane ring. nih.gov The application of C-H functionalization logic, guided by mechanistic and computational studies, has been explored for the synthesis of complex cyclobutane natural products. acs.org
The in silico prediction of reaction outcomes, followed by experimental validation, can significantly accelerate the discovery process. elsevierpure.comnih.gov Machine learning algorithms are also beginning to be applied to predict the success of chemical reactions and to suggest novel synthetic pathways. uni-muenchen.de
Future research will likely see a greater integration of computational and experimental approaches to the study of this compound. This synergy will be instrumental in:
Predicting Novel Reactivity: Identifying new, energetically feasible reaction pathways for this compound.
Designing More Efficient Catalysts: In silico screening of potential catalysts to identify candidates with high activity and selectivity.
Understanding Reaction Mechanisms: Providing a detailed, atomic-level picture of how reactions proceed, which can inform efforts to improve them.
Rationalizing Stereoselectivity: Explaining the origins of enantioselectivity in asymmetric transformations and guiding the design of more effective chiral catalysts.
| Computational Method | Application | Experimental Validation |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and mechanistic pathways. marquette.edutdx.cat | Synthesis of predicted products, kinetic studies to confirm predicted mechanisms. |
| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions and conformational preferences. | Catalyst screening, optimization of reaction conditions for improved selectivity. |
| Machine Learning | Prediction of reaction outcomes and optimization of reaction parameters. uni-muenchen.de | High-throughput experimentation to validate predictions and build larger datasets. |
Q & A
Q. How is cyclobutanecarbonyl chloride synthesized, and what are the optimal reaction conditions?
this compound is typically synthesized via the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl₂). The procedure involves refluxing the acid with excess SOCl₂ under anhydrous conditions, followed by fractional distillation to isolate the product. Key parameters include:
- Temperature : Maintain reflux at 70–80°C for 2–4 hours.
- Yield : Up to 89% yield is achievable under optimized conditions .
- Purification : Distill under reduced pressure (50 mm Hg), collecting the fraction boiling at 60°C .
Example Reaction Setup
| Component | Quantity/Condition | Reference |
|---|---|---|
| Cyclobutanecarboxylic acid | 1 molar equivalent | |
| SOCl₂ | 1.2–1.5 equivalents | |
| Solvent | Anhydrous ether or THF | |
| Reaction Time | 48 hours (with stirring) |
For specialized applications, such as acylating amines, the chloride can react with nucleophiles (e.g., alcohols, amines) in the presence of a base (e.g., triethylamine) at –15°C to room temperature .
Q. What are the key physical properties of this compound relevant to experimental handling?
Q. What conformational isomers does this compound exhibit in different phases, and how are they characterized?
this compound adopts a non-symmetric conformation in both liquid and solid states, with the carbonyl chloride (COCl) group preferentially occupying an equatorial position relative to the cyclobutane ring. This conformation minimizes steric strain and dipole-dipole interactions.
- Spectroscopic Evidence :
-
IR/Raman : Bands at 1,780 cm⁻¹ (C=O stretch) and 550–600 cm⁻¹ (C-Cl stretch) confirm the equatorial COCl configuration .
-
Solid-State NMR : Reveals restricted rotation of the COCl group due to ring strain .
Methodological Insight :
To study conformers, use low-temperature Raman spectroscopy or X-ray crystallography. For dynamic behavior, variable-temperature NMR in CDCl₃ can track conformational exchange rates.
Q. How does this compound participate in nucleophilic acyl substitution reactions, and what factors influence its reactivity?
this compound undergoes nucleophilic acyl substitution with amines, alcohols, and organometallic reagents. Its reactivity is influenced by:
- Ring Strain : The cyclobutane ring increases electrophilicity at the carbonyl carbon, enhancing reactivity compared to linear acyl chlorides.
- Steric Effects : Bulky nucleophiles (e.g., tert-butanol) require elevated temperatures (80–100°C) or catalytic bases (e.g., DMAP) .
Case Study : Reaction with 1-methyl-3-hydroxypyrrolidine:
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Anhydrous dichloromethane | High solubility |
| Temperature | 80°C for 17 hours | 85% yield |
| Base | Triethylamine (2 equiv) | Precipitates HCl |
Mechanistic analysis via DFT calculations can elucidate transition states and regioselectivity .
Q. What are the challenges in analyzing reaction mechanisms involving this compound using spectroscopic methods?
Key challenges include:
- Transient Intermediates : Short-lived species (e.g., acylium ions) require time-resolved IR or cryogenic trapping.
- Overlapping Signals : In ¹H NMR, cyclobutane ring protons (δ 1.8–2.5 ppm) overlap with alkyl chain resonances. Use ¹³C NMR or 2D techniques (HSQC, HMBC) for resolution .
- Moisture Sensitivity : Hydrolysis to cyclobutanecarboxylic acid necessitates strict anhydrous conditions during analysis .
Advanced Techniques :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
